

# A Comparative Analysis of Sodium Picramate and Other Key Nitroaromatic Compounds

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## Compound of Interest

Compound Name: **Sodium picramate**

Cat. No.: **B1233882**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **sodium picramate** and other significant nitroaromatic compounds, including 2,4-Dinitrophenol (DNP), 2,4,6-Trinitrotoluene (TNT), Nitrobenzene, and Picric Acid. This document aims to be an objective resource, presenting key data on the physicochemical properties, toxicity, and performance characteristics of these compounds, supported by experimental data and methodologies.

## Introduction to Nitroaromatic Compounds

Nitroaromatic compounds are a class of organic molecules containing one or more nitro functional groups ( $-NO_2$ ) attached to an aromatic ring. These compounds are widely used in various industrial applications, including the synthesis of dyes, explosives, pesticides, and pharmaceuticals.<sup>[1]</sup> The presence of the electron-withdrawing nitro group significantly influences the chemical and biological properties of these molecules, often imparting toxic and energetic characteristics.<sup>[1]</sup> This guide focuses on a comparative evaluation of **sodium picramate** against other notable nitroaromatics to provide a clear perspective for research and development professionals.

## Comparative Analysis

This section details the comparative physicochemical properties, toxicity profiles, and performance characteristics of **sodium picramate**, DNP, TNT, nitrobenzene, and picric acid.

## Physicochemical Properties

The fundamental physical and chemical properties of these compounds are summarized in the table below, highlighting key differences in their structure, solubility, and stability.

Property	Sodium Picramate	2,4-Dinitrophenol (DNP)	2,4,6-Trinitrotoluene (TNT)	Nitrobenzene	Picric Acid
Chemical Formula	C <sub>6</sub> H <sub>4</sub> N <sub>3</sub> O <sub>5</sub> Na	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>5</sub>	C <sub>7</sub> H <sub>5</sub> N <sub>5</sub> O <sub>8</sub>	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>	C <sub>6</sub> H <sub>3</sub> N <sub>3</sub> O <sub>7</sub>
Molecular Weight	221.10 g/mol [2]	184.11 g/mol [3]	227.13 g/mol	123.11 g/mol [4]	229.10 g/mol [5]
Appearance	Red-brown solid[6]	Yellow crystalline solid[3]	Pale yellow crystalline solid	Pale yellow, oily liquid[7]	Yellow crystalline solid[8]
Melting Point	Decomposes >210°C	112-114 °C[3]	80.2 °C	5.7 °C[4]	122.5 °C[5]
Boiling Point	Decomposes	Explodes	240 °C (explodes)	210.9 °C[4]	>300 °C (explodes)[5]
Water Solubility	Soluble	5.6 g/L at 20 °C	0.13 g/L at 20 °C	1.9 g/L at 20 °C[7]	14 g/L at 20 °C

## Toxicological Profile

The toxicity of nitroaromatic compounds is a significant concern in their handling and application. The following tables summarize the acute oral toxicity, mutagenicity, and carcinogenicity of the selected compounds.

Table 2: Acute Oral Toxicity

Compound	Test Species	LD <sub>50</sub> (mg/kg)	Reference
Sodium Picramate	Mouse	378	[9]
2,4-Dinitrophenol (DNP)	Rat	30	[10]
2,4,6-Trinitrotoluene (TNT)	Rat (male)	1320	[4]
Rat (female)	794	[4]	
Nitrobenzene	Rat	349	[11][12]
Picric Acid	Rat	200	[13][14]

Table 3: Mutagenicity (Ames Test)

Compound	Result	Metabolic Activation	Strains Affected	Reference
Sodium Picramate	Mutagenic	With	S. typhimurium TA98	[14]
2,4-Dinitrophenol (DNP)	Negative	With and without	Not specified	[9]
2,4,6-Trinitrotoluene (TNT)	Mutagenic	With and without	S. typhimurium TA98, TA100	[15]
Nitrobenzene	Negative	With and without	S. typhimurium TA98, TA100	[16][17]
Picric Acid	Contradictory results (Positive and Negative)	With and without	Salmonella assay	[7]

Table 4: Carcinogenicity

Compound	IARC Classification	Notes	Reference
Sodium Picramate	Not classified	No data available.	[6][18]
2,4-Dinitrophenol (DNP)	Not classifiable as to its carcinogenicity to humans (Group 3)	Inadequate evidence in humans and animals.	[4]
2,4,6-Trinitrotoluene (TNT)	Not classifiable as to its carcinogenicity to humans (Group 3)	Inadequate evidence in humans, limited evidence in animals.	[5][19]
Nitrobenzene	Possibly carcinogenic to humans (Group 2B)	Sufficient evidence in animals.	[16]
Picric Acid	Not classified	No component identified as a carcinogen by IARC.	[12]

## Performance Characteristics

The performance of these compounds varies significantly based on their intended application.

Table 5: Performance Comparison

Compound	Primary Application	Key Performance Metric	Value	Reference
Sodium Picramate	Dye Intermediate	Color Properties	Imparts red to brown shades, used in hair dyes. [17][20]	[17][20]
2,4-Dinitrophenol (DNP)	Formerly a diet aid, now primarily a research chemical and pesticide	Uncoupling of oxidative phosphorylation	-	
2,4,6-Trinitrotoluene (TNT)	Explosive	Detonation Velocity	6,900 m/s (at 1.60 g/cm <sup>3</sup> )	[11]
Nitrobenzene	Chemical Intermediate, Solvent	Solvent Properties	Soluble in many organic solvents. [4][21]	[4][21]
Picric Acid	Explosive, Antiseptic, Dye	Detonation Velocity	7,350 m/s (at 1.70 g/cm <sup>3</sup> )	[11]

## Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

### Acute Oral Toxicity (OECD 423)

The acute toxic class method is used to determine the acute oral toxicity of a substance.

- Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.

- **Test Animals:** Typically, rats of a standard laboratory strain are used. Animals are young, healthy, and of a specified weight range.
- **Procedure:**
  - Animals are fasted prior to dosing.
  - The test substance is administered orally by gavage in a single dose.
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
  - A necropsy is performed on all animals at the end of the observation period.
- **Data Analysis:** The number of animals that die within a specified timeframe after dosing is used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

## Bacterial Reverse Mutation Test (Ames Test - OECD 471)

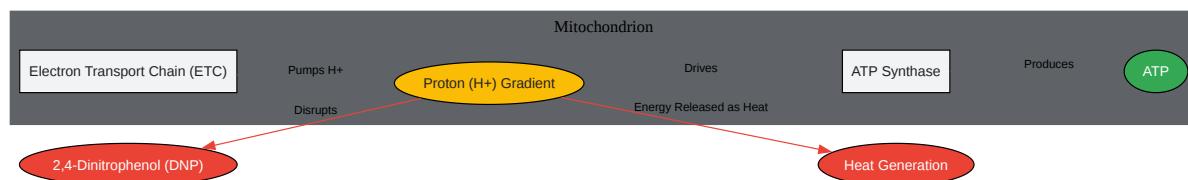
The Ames test is a widely used method for identifying substances that can produce gene mutations.[\[22\]](#)

- **Principle:** The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that carry mutations in genes involved in the synthesis of an essential amino acid (e.g., histidine). These bacteria, which are auxotrophic (require the amino acid for growth), are exposed to the test substance and plated on a minimal medium lacking the amino acid. Only bacteria that undergo a reverse mutation to a prototrophic state (able to synthesize the amino acid) will grow and form colonies.
- **Procedure:**
  - **Strains:** A set of tester strains with different types of mutations is used to detect various types of mutagens.
  - **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect mutagens that require metabolic activation.

- Exposure: The bacteria are exposed to the test substance at several concentrations.
- Incubation: The plates are incubated for 48-72 hours at 37°C.
- Colony Counting: The number of revertant colonies is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase in the number of revertants for at least one of the tester strains.

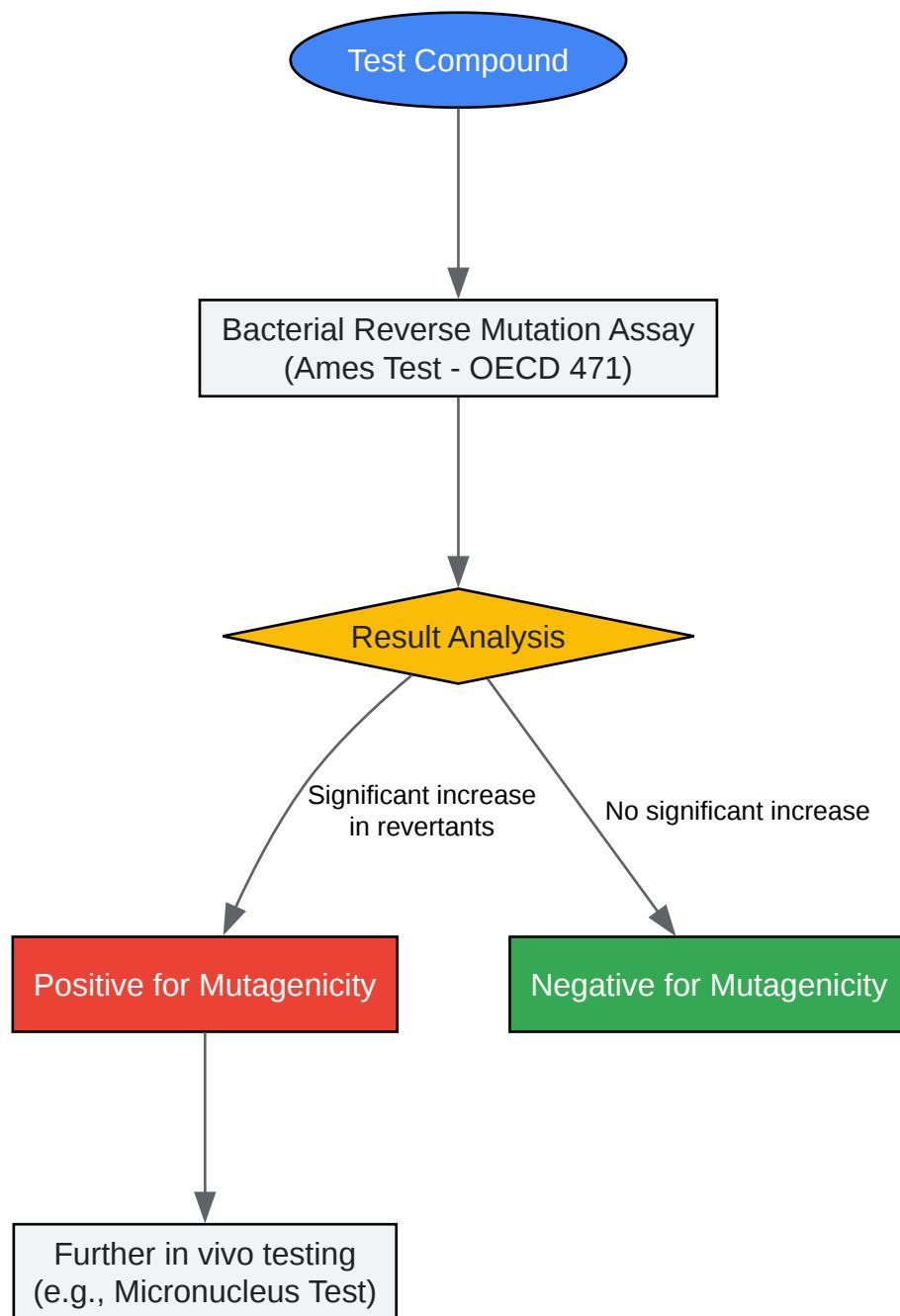
## Visualizations

The following diagrams illustrate key concepts discussed in this guide.



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Caption: Mechanism of 2,4-Dinitrophenol (DNP) toxicity via uncoupling of oxidative phosphorylation.



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Caption: General experimental workflow for assessing the mutagenic potential of a chemical compound.

## Conclusion

This comparative guide highlights the diverse properties and applications of **sodium picramate** and other selected nitroaromatic compounds. While sharing the common feature of

a nitro-substituted aromatic ring, their physicochemical characteristics, toxicological profiles, and performance in specific applications vary significantly.

- **Sodium Picramate** is primarily used as a dye intermediate, valued for the color it imparts in products like hair dyes.[17][20] Its acute toxicity is moderate compared to some other nitroaromatics.
- 2,4-Dinitrophenol (DNP) is highly toxic due to its ability to uncouple oxidative phosphorylation and is no longer used in pharmaceuticals for human consumption.[4]
- 2,4,6-Trinitrotoluene (TNT) and Picric Acid are well-known for their explosive properties, with high detonation velocities.[11]
- Nitrobenzene serves as a crucial industrial solvent and an intermediate in the synthesis of other chemicals, but its use is governed by its toxicity and potential carcinogenicity.[7][16]

For researchers and professionals in drug development, a thorough understanding of the structure-activity relationships and the toxicological profiles of these compounds is paramount for safe handling, informed application, and the development of new, safer alternatives. The data and protocols presented in this guide are intended to serve as a foundational resource for these endeavors.

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